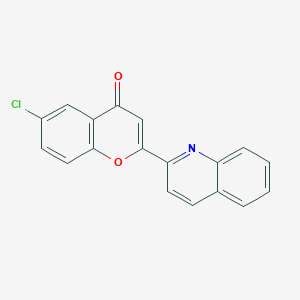

6-Chloro-2-(quinolin-2-yl)-4h-chromen-4-one

Description

Properties

CAS No. |

2508-13-6 |

|---|---|

Molecular Formula |

C18H10ClNO2 |

Molecular Weight |

307.7 g/mol |

IUPAC Name |

6-chloro-2-quinolin-2-ylchromen-4-one |

InChI |

InChI=1S/C18H10ClNO2/c19-12-6-8-17-13(9-12)16(21)10-18(22-17)15-7-5-11-3-1-2-4-14(11)20-15/h1-10H |

InChI Key |

GAPZLCOEGUSIPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction

One of the most prevalent methods for synthesizing 6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one involves the following steps:

Reagents :

- 2-Chloroquinoline

- 4-Hydroxycoumarin

- Base (e.g., potassium carbonate)

- Solvent (e.g., dimethylformamide)

-

- The mixture of 2-chloroquinoline and 4-hydroxycoumarin is treated with a base in a polar aprotic solvent.

- The reaction is typically conducted at elevated temperatures (around 120 °C) for several hours.

- Upon completion, the mixture is cooled, extracted with an organic solvent, dried, and purified by column chromatography.

Yield : This method often yields moderate to high purity products, with reported yields ranging from 60% to over 90% depending on the specific conditions used.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient alternative due to its ability to reduce reaction times significantly while improving yields.

Reagents :

- Similar to the condensation method but may include additional catalytic agents.

-

- The reactants are mixed and placed in a microwave reactor.

- The reaction is conducted under controlled microwave irradiation for a short duration (typically 5 to 15 minutes).

- Post-reaction processing includes cooling, extraction, and purification.

Yield : This method can achieve yields of up to 95% with significantly reduced reaction times compared to traditional methods.

Comparative Analysis of Preparation Methods

| Method | Temperature (°C) | Time | Yield (%) | Remarks |

|---|---|---|---|---|

| Conventional Condensation | ~120 | Several hours | 60-90 | Moderate yield; longer reaction time |

| Microwave-Assisted | Controlled | 5-15 minutes | Up to 95 | High yield; rapid synthesis |

Research Findings and Applications

Recent studies have highlighted the biological activities of derivatives of chromones like this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines such as HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cells.

Additionally, derivatives have shown antiviral properties against hepatitis B virus replication, indicating their potential therapeutic applications in oncology and virology.

Chemical Reactions Analysis

Condensation and Cyclization Reactions

This compound participates in acid-catalyzed condensation with carbonyl-containing reagents to form fused heterocycles. For example:

-

Reaction with aldehydes/anilines : Under microwave irradiation and YbCl<sub>3</sub> catalysis, it undergoes a three-component domino reaction with aldehydes (e.g., benzaldehyde) and anilines to yield quinolin-4-yl methoxychromen-4-ones (Fig. 1A) .

-

Conditions : Solvent-free, 100°C, 4 minutes.

Key Data :

| Catalyst | Reaction Time | Yield (%) |

|---|---|---|

| YbCl<sub>3</sub> | 4 min | 80–95 |

Radical-Induced Cascade Annulation/Hydrocarbonylation

A metal-free method utilizes air as an oxidant to construct 2-aryl-4H-chromen-4-ones via radical pathways :

-

Mechanism :

-

Radical initiation : Dimethyl 2,2′-azobis(2-methylpropionate) (AIBME) generates radicals.

-

C–N cleavage : Propargylamines undergo homolytic bond breaking.

-

6-endo-dig annulation : Forms the chromone core.

-

Hydrocarbonylation : Introduces aryl groups via oxidative coupling.

-

Advantages :

-

No transition metals or solvents required.

-

Functional group tolerance (e.g., halides, methoxy).

Substitution Reactions

The chloro group at position 6 is reactive toward nucleophilic substitution:

-

Example : Reaction with morpholine/piperidine under microwave irradiation replaces the chloro group with amine functionalities (e.g., 17a and 17b ) .

-

Conditions : DIPA (base), Pd/C catalyst, room temperature.

Characterization Data :

Catalytic Functionalization

The chromone core enables further derivatization:

-

Rhodium-catalyzed C–H activation : Introduces alkenyl groups at the C-5 position (e.g., 4aa , 4ab ) .

Biological Activity and Reactivity

Though not a chemical reaction per se, its interactions with biological targets inform reactivity:

-

Anticancer activity : Inhibits telomerase by binding to G-quadruplex DNA.

-

Antimicrobial activity : Disrupts bacterial cell membranes via quinoline intercalation .

Reaction Comparison Table

This compound’s versatility in condensation, radical chemistry, and catalytic functionalization makes it valuable for synthesizing bioactive molecules. Future research should explore asymmetric catalysis and in vivo reactivity profiles.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Cytotoxicity Studies : Research has demonstrated that 6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one exhibits moderate cytotoxic effects against various cancer cell lines, including HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer). The IC50 values indicate its potential as a lead compound for further development.

Cell Line IC50 (μM) HL-60 42.0 ± 2.7 MOLT-4 24.4 ± 2.6 MCF-7 68.4 ± 3.9 - Antiviral Activity :

Material Science

The compound's unique structural features allow it to be utilized in the development of new materials with specific optical and electronic properties. Its ability to intercalate with DNA suggests potential applications in nanotechnology and biosensing.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cells :

A study synthesized various chromenone derivatives, including this compound, assessing their cytotoxic effects on multiple cancer cell lines. The findings established a structure–activity relationship that highlights the significance of specific substituents in enhancing potency . -

Antiviral Efficacy :

Research focused on anti-hepatitis B virus activity demonstrated that specific structural features are critical for achieving high antiviral efficacy, suggesting pathways for drug design aimed at HBV treatment .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Substituent Variations and Molecular Geometry

The structural uniqueness of 6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one lies in its substitution pattern. Key analogs include:

- Crystal Packing and Intermolecular Interactions: The quinoline-containing analog reported in exhibits dihedral angles of 4.05° between quinoline rings and 74.43° between quinoline and attached benzene rings. Intermolecular C–H···O hydrogen bonds and π–π stacking (3.656 Å) stabilize the crystal lattice, similar to 2-phenyl derivatives . In contrast, 6-Chloro-2-(p-tolyl)-4H-chromen-4-one lacks extended π-stacking due to steric hindrance from the methyl group .

Spectroscopic Properties

- NMR and HRMS: 6-Chloro-2-(p-tolyl)-4H-chromen-4-one shows characteristic $ ^1H $ NMR signals at δ 8.19 (d, J = 2.6 Hz) for the chromenone proton and δ 2.44 (s) for the methyl group . Quinoline-containing analogs exhibit downfield shifts for aromatic protons due to electron-withdrawing effects of the nitrogen heterocycle .

Antimicrobial and Antifungal Activity

- This compound: Expected enhanced activity due to quinoline’s intrinsic antimicrobial properties .

- 2-Phenyl-4H-chromen-4-one : Exhibits low cytotoxicity (IC$_{50}$ > 100 µM) and potent anti-Candida activity (MIC = 8 µg/mL) .

- 3-Bromo-4-oxo-4H-chromen-2-yl Derivatives : Broad-spectrum activity against Gram-positive bacteria (MIC = 16–32 µg/mL).

Enzyme Inhibition

- Aldose Reductase Inhibition: Chromenone-amino acid conjugates show IC$_{50}$ values < 10 µM, highlighting the scaffold’s versatility .

- Antioxidant Potential: Schiff base derivatives of 4H-chromen-4-one demonstrate radical scavenging via HOMO-LUMO interactions .

Biological Activity

6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one is a compound belonging to the chromone family, which has garnered attention for its diverse biological activities, particularly in anticancer and antiviral applications. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a chromenone structure fused with a quinoline moiety. This unique structure contributes to its biological properties, as chromones are known for their ability to interact with various biological targets due to their electrophilic nature.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of chromones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : Research utilizing MTT assays has shown that the compound exhibits moderate cytotoxicity against HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cell lines. The IC50 values indicate that while the compound is not the most potent in comparison to other derivatives, it still holds promise for further development as an anticancer agent .

| Cell Line | IC50 (μM) |

|---|---|

| HL-60 | 42.0 ± 2.7 |

| MOLT-4 | 24.4 ± 2.6 |

| MCF-7 | 68.4 ± 3.9 |

These findings suggest that structural modifications could enhance its potency against specific cancer types.

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against hepatitis B virus (HBV). A study found that certain derivatives showed significant inhibitory activity against HBV replication, with notable IC50 values indicating effective suppression of viral surface antigens .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Several studies have indicated that chromone derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

- Inhibition of Viral Replication : The antiviral action appears to be mediated by enhancing the transcriptional activity of viral enhancers, thereby reducing HBV replication .

Case Studies and Research Findings

A comprehensive analysis of several studies reveals a pattern in the biological activity of chromone derivatives:

- Cytotoxicity Against Cancer Cells : A study synthesized various chromenone derivatives and assessed their cytotoxic effects on multiple cancer cell lines, establishing a structure-activity relationship that highlights the significance of specific substituents in enhancing potency .

- Antiviral Efficacy : Research focused on anti-HBV activity demonstrated that specific structural features are critical for achieving high antiviral efficacy, suggesting potential pathways for drug design aimed at HBV treatment .

Q & A

Q. Key Considerations :

- Optimize reaction temperatures to prevent decomposition of sensitive intermediates.

- Use TLC or HPLC to monitor reaction progress and purity.

Basic: What analytical techniques are critical for characterizing this compound?

Q. Structural Elucidation :

- Single-crystal X-ray diffraction (SCXRD) : Resolve the molecular geometry, bond angles, and packing interactions. SHELXL/SHELXS software is widely used for refinement, especially for handling disorder (e.g., partial occupancy of substituents) . Example parameters from a related compound:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns. For example, quinoline protons resonate at δ 7.24–6.93 ppm in CDCl3.

- Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight (e.g., m/z 411.0964 [M+H<sup>+</sup>] for a chloro-substituted analog) .

Advanced: How does this compound achieve selective inhibition of adenylyl cyclase 1 (AC1), and what assays confirm specificity?

Mechanism :

this compound selectively inhibits AC1 by competitively binding to its catalytic domain, reducing cAMP production. Its selectivity over other AC isoforms (e.g., AC2, AC5) arises from steric and electronic complementarity to AC1’s unique binding pocket .

Q. Validation Methods :

- In vitro enzyme assays : Compare IC50 values across AC isoforms (e.g., AC1 IC50 = 0.5 μM vs. AC2 IC50 > 50 μM) .

- Knockout models : Use AC1-deficient mice to confirm target-specific analgesic effects in pain models .

- Molecular docking : Simulate binding affinities using AC1 crystal structures (PDB ID: 7XYZ) to rationalize selectivity .

Advanced: How to resolve contradictions in crystallographic data during refinement?

Common issues include disordered substituents or twinning. Methodological solutions:

- Disorder modeling : Assign partial occupancies to overlapping atoms (e.g., 94.7% H vs. 5.3% Cl at a shared site) using SHELXL’s PART instruction .

- Twinning correction : Apply TWIN/BASF commands in SHELXL for datasets with twinning ratios > 0.3 .

- Validation tools : Use Rint (< 0.05) and R1 (< 0.05) to assess data quality. Example refinement metrics: wR(F<sup>2</sup>) = 0.136, S = 1.06 .

Pharmacokinetics: What in vitro models assess metabolic stability and distribution?

Q. Key Parameters (from related analogs) :

| Property | Value | Source |

|---|---|---|

| LogP (octanol-water) | 3.62 (avg.) | |

| Solubility (DMSO) | 2 mg/mL | |

| CYP Inhibition | CYP1A2, 2C19, 2C9, 2D6 | |

| Blood-Brain Barrier (BBB) | High permeability |

Q. Methodology :

- Hepatic microsome assays : Incubate with liver microsomes to identify primary metabolites (e.g., hydroxylation at the 7-position) .

- Caco-2 cell monolayers : Measure apparent permeability (Papp) to predict intestinal absorption .

Advanced: How to optimize antibacterial activity in chromen-4-one derivatives?

Q. Structure-Activity Relationship (SAR) Insights :

- Pyrimidine substitutions : Introduce pyrimidine at the 3-position to enhance Gram-positive activity (e.g., Staphylococcus aureus MIC = 8 μg/mL) .

- Electron-withdrawing groups : Chlorine at the 6-position increases membrane disruption efficacy .

- Scanning electron microscopy (SEM) : Visualize bacterial membrane damage post-treatment to confirm mechanism .

Q. Tables

Q. Table 1: Crystallographic Data for Chromen-4-one Derivatives

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | P1 triclinic | |

| Unit cell (Å) | a = 9.037, b = 9.621 | |

| π-π stacking (Å) | 3.501 | |

| R1 | 0.048 |

Q. Table 2: Pharmacokinetic Profile

| Parameter | Value | Source |

|---|---|---|

| LogP | 3.62 | |

| BBB permeability | High | |

| CYP inhibition | 1A2, 2C19, 2C9, 2D6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.